molecular formula C21H22N2O3S B3641798 4-[(dimethylamino)sulfonyl]-N-ethyl-N-1-naphthylbenzamide

4-[(dimethylamino)sulfonyl]-N-ethyl-N-1-naphthylbenzamide

Cat. No.: B3641798
M. Wt: 382.5 g/mol
InChI Key: DHQOHRRPKSWQMI-UHFFFAOYSA-N
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Description

The compound “4-[(dimethylamino)sulfonyl]-N-ethyl-N-1-naphthylbenzamide” is related to Dabsyl chloride (4-dimethylaminoazobenzene-4′-sulfonyl chloride), a chromophoric labeling reagent used in HPLC for derivatizing amino acids . It reacts freely with all amino acids to form dabsyl amino acids, which are photostable .


Synthesis Analysis

The synthesis of this compound might be similar to that of Dansyl chloride or 5-(dimethylamino)naphthalene-1-sulfonyl chloride. Dansyl chloride is a reagent that reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts . It can also react with secondary amines .


Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to that of Dansyl chloride, which is composed of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system .


Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of Dansyl chloride, which reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts . It can also react with secondary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound might be similar to those of Dansyl chloride, which has a molar mass of 269.74 g·mol −1 and a melting point of 70 °C (158 °F; 343 K) .

Safety and Hazards

The safety and hazards associated with this compound could be similar to those of 4-Dimethylaminoazobenzene-4’-sulfonyl chloride, which causes severe skin burns and eye damage . It may also cause respiratory irritation .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-ethyl-N-naphthalen-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-4-23(20-11-7-9-16-8-5-6-10-19(16)20)21(24)17-12-14-18(15-13-17)27(25,26)22(2)3/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQOHRRPKSWQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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